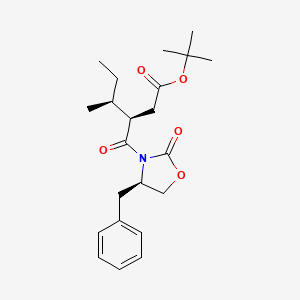
3R-(4R-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4S-methyl-hexanoic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-butyl 3-(4-benzyl-2-oxooxazolidine-3-carbonyl)-4-methylhexanoate involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions while maintaining strict control over temperature, pressure, and reaction time to optimize yield and purity.
Chemical Reactions Analysis
tert-butyl 3-(4-benzyl-2-oxooxazolidine-3-carbonyl)-4-methylhexanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
tert-butyl 3-(4-benzyl-2-oxooxazolidine-3-carbonyl)-4-methylhexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-benzyl-2-oxooxazolidine-3-carbonyl)-4-methylhexanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl 3-(4-benzyl-2-oxooxazolidine-3-carbonyl)-4-methylhexanoate can be compared with other similar compounds, such as:
tert-butyl 3-(4-benzyl-2-oxooxazolidine-3-carbonyl)-4-methylhexanoate: This compound has a similar structure but may differ in specific functional groups or substituents.
tert-butyl 3-(4-benzyl-2-oxooxazolidine-3-carbonyl)-4-methylhexanoate: This compound has a similar molecular formula but may have different stereochemistry or isomeric forms.
Properties
Molecular Formula |
C22H31NO5 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3-[(4R)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]-4-methylhexanoate |
InChI |
InChI=1S/C22H31NO5/c1-6-15(2)18(13-19(24)28-22(3,4)5)20(25)23-17(14-27-21(23)26)12-16-10-8-7-9-11-16/h7-11,15,17-18H,6,12-14H2,1-5H3/t15-,17+,18+/m0/s1 |
InChI Key |
RCEHOHBPJZEWPH-CGTJXYLNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CC(=O)OC(C)(C)C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


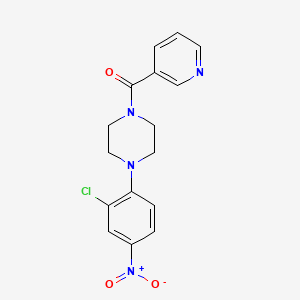
![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147808.png)
![4-benzyl-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B15147814.png)
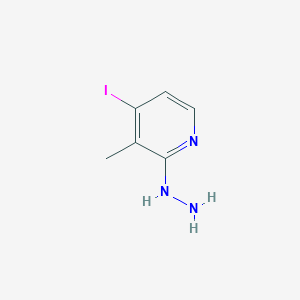

![1,5-dimethyl-4-{[(E)-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15147839.png)

![3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15147851.png)


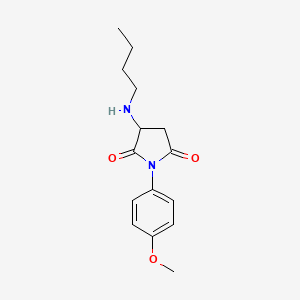
![2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15147881.png)
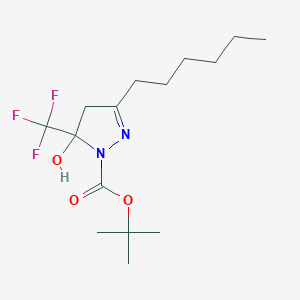
![2-[(3-chloro-2-methylphenyl)amino]-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone](/img/structure/B15147899.png)
